molecular formula C13H11NO2 B1342621 2-Benzyloxy-3-pyridinecarbaldehyde CAS No. 179257-30-8

2-Benzyloxy-3-pyridinecarbaldehyde

Cat. No.: B1342621
CAS No.: 179257-30-8
M. Wt: 213.23 g/mol
InChI Key: UUGVNZBUTFREOG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Benzyloxy-3-pyridinecarbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases, influencing their activity. The nature of these interactions often involves the formation of Schiff bases, which can alter the enzyme’s conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain dehydrogenases by forming Schiff bases with the enzyme’s active site. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of dehydrogenases, leading to changes in the levels of metabolites such as NADH and NADPH .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, it can be transported into the mitochondria, where it can influence mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-pyridinecarbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-3-pyridinecarbaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-pyridinecarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

2-Benzyloxy-3-pyridinecarbaldehyde can be synthesized through several methods, typically involving the reaction of 2-pyridinecarboxaldehyde with benzyl alcohol in the presence of a suitable catalyst. This compound features a benzyloxy group that enhances its reactivity and solubility in organic solvents, making it valuable for further chemical transformations.

Synthesis Method Overview

Method Reagents Yield Notes
Method A2-Pyridinecarboxaldehyde + Benzyl AlcoholHighRequires specific catalysts to optimize yield.
Method BBenzyl chloride + 2-PyridinecarboxaldehydeModerateLess favorable due to side reactions.

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Its structural characteristics allow it to interact effectively with biological targets.

Case Studies on Biological Applications

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial effects against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Pharmaceutical Applications

The compound's unique structure makes it a promising candidate for drug development. Its derivatives are being investigated for their potential use as:

  • Anticancer Agents : Some derivatives have shown cytotoxic effects against cancer cell lines, highlighting the need for further exploration in cancer therapy.
  • Neuroprotective Agents : Initial studies suggest that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Pharmaceutical Development Overview

Application Potential Benefits Current Status
Anticancer TherapyCytotoxicity against cancer cellsPreclinical studies ongoing
NeuroprotectionProtection against neuronal damageEarly-stage research

Agrochemical Applications

In agriculture, this compound can serve as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its derivatives may exhibit enhanced efficacy against pests while minimizing environmental impact.

Agrochemical Development Overview

Application Target Pests or Diseases Efficacy
Pesticide DevelopmentVarious agricultural pestsPromising results in preliminary trials

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-pyridinecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-3-pyridinecarbaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

2-Benzyloxy-3-pyridinecarbaldehyde is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound interacts with various enzymes and proteins, influencing their activity through mechanisms such as the formation of Schiff bases. This interaction can alter enzyme conformation and activity, impacting cellular processes.

Key Interactions

  • NAD+-dependent dehydrogenases : The compound has been shown to interact with these enzymes, affecting their function and potentially altering metabolic pathways.
  • Transcription Factors : It modulates gene expression by influencing transcription factor activity, which can lead to changes in cellular metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism involves the binding of this compound to specific biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to structural and functional changes.

Mechanism Summary

  • Enzyme Inhibition : Forms Schiff bases with active sites of dehydrogenases, inhibiting their activity.
  • Redox Reactions : Participates in redox reactions that influence cellular redox balance.

Cellular Effects

The compound exhibits various cellular effects depending on its concentration:

  • Low Doses : Modulates enzyme activity without significant toxicity.
  • High Doses : Can induce cellular damage and disrupt metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with key metabolic enzymes. It affects the levels of important metabolites such as NADH and NADPH, influencing overall metabolic flux.

Transport and Distribution

The transport of this compound within cells is mediated by interactions with transporters and binding proteins. Its localization is crucial for its biological activity:

  • Mitochondrial Localization : Influences mitochondrial function and energy metabolism.
  • Nuclear Localization : Modulates gene expression by interacting with nuclear transcription factors.

Study 1: Enzyme Interaction

A study demonstrated that this compound inhibited the activity of specific dehydrogenases in vitro. The inhibition was characterized by kinetic studies showing a decrease in enzyme activity proportional to the concentration of the compound.

Study 2: Cellular Metabolism

In a cellular model, treatment with varying doses of this compound showed that low doses enhanced glycolytic enzyme activity, while high doses led to reduced ATP production and increased lactate levels, indicating a shift towards anaerobic metabolism.

Comparison with Similar Compounds

Compound NameUnique Features
2-Hydroxy-3-pyridinecarbaldehydeLacks benzyloxy group; different reactivity
2-Methoxy-3-pyridinecarbaldehydeContains methoxy group; altered solubility
2-Ethoxy-3-pyridinecarbaldehydeEthoxy group affects electronic properties

This compound's unique benzyloxy group enhances its reactivity compared to these similar compounds, making it valuable for specific synthetic applications and biological studies .

Properties

IUPAC Name

2-phenylmethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVNZBUTFREOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-(benzyloxy)nicotinonitrile (47.50 g) and anhydrous toluene (100 mL) was dropwise added a solution (1 M, 500 mL) of diisobutylaluminum hydride in hexane at −78° C. The reaction mixture was allowed to warm to room temperature with stirring for 1.5 hrs. A saturated aqueous ammonium chloride solution was dropwise added to the mixture and the mixture was stirred at room temperature for 30 min. Ethyl acetate was added to the mixture, and the mixture was further stirred at room temperature for 30 min. Insoluble materials were filtered off. The filtrate was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to silica gel column chromatography to give 2-(benzyloxy)nicotinaldehyde as an oil (19.71 g, 41%) from a fraction eluted with ethyl acetate-hexane (1:6, v/v).
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2-(benzyloxy)nicotinonitrile
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